

understanding the binding site of HIV-1 inhibitor-64 on integrase

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An in-depth analysis of the binding site of inhibitors targeting the catalytic core of HIV-1 integrase, with a focus on interactions involving the critical D64 residue.

Introduction

While a specific compound named "HIV-1 inhibitor-64" is not prominently documented in scientific literature, the significance of the number 64 in the context of HIV-1 integrase points toward the crucial role of the Aspartate 64 (D64) residue. This residue is a part of the highly conserved DDE catalytic triad (D64, D116, E152) that constitutes the active site of the enzyme. [1][2][3] This triad coordinates divalent metal ions (Mg²⁺ or Mn²⁺), which are essential for the catalytic activity of integrase in both 3' processing and strand transfer reactions.[1][3]

The most successful class of anti-integrase drugs, the Integrase Strand Transfer Inhibitors (INSTIs), function by binding to this active site.[3][4] They act as interfacial inhibitors, chelating the metal ions and interacting with both the enzyme and the viral DNA end. This guide provides a detailed overview of the binding site of these inhibitors on HIV-1 integrase, focusing on the interactions within this key catalytic region.

Quantitative Data on HIV-1 Integrase Inhibitors

The inhibitory potential of compounds targeting the integrase active site is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC_{50}), the half-maximal effective concentration (EC_{50}), and the dissociation constant (Kd) are key metrics for evaluating inhibitor potency.



Inhibitor/ Compoun d	Target	Assay Type	IC50 (μM)	EC50 (μM)	Kd (nM)	Referenc e
HDS1	Integrase- DNA Binding	Biochemic al	2.9	-	-	[1][3]
HDS1	Strand Transfer	Biochemic al	2.9	-	-	[1][3]
HDS1	3' Processing	Biochemic al	2.7	-	-	[1][3]
HDS1	HIV-1 Replication	Cell-based	-	20.5	-	[3]
L-731,988 (DKA)	Strand Transfer	Biochemic al	~0.1	-	-	[5]
L-731,988 (DKA)	IN-DNA Complex Binding	Scintillation Proximity Assay	-	-	75 ± 10	[5][6]
DW-D-5	HIV-1 Replication (C8166 cells)	p24 Production Assay	-	2.03	-	[7]
DW-D-6	HIV-1 Replication (C8166 cells)	p24 Production Assay	-	74.34	-	[7]
Compound 22	IN Catalytic Activity	HTRF Assay	45	-	-	[8]
Compound 22	HIV-1 Replication	Cell-based	-	58	-	[8]
Compound 27	IN Catalytic Activity	HTRF Assay	17	-	-	[8]



Compound 27	HIV-1 Replication	Cell-based	-	17	-	[8]
Compound 5j	HIV-1 Replication (WT)	Cell-based	-	0.0073	-	[4]
Compound 5j	HIV-1 Replication (Y143R Mutant)	Cell-based	-	0.0026	-	[4]

Experimental Protocols

The characterization of HIV-1 integrase inhibitors involves a range of biochemical and structural biology techniques to determine their mechanism of action, binding affinity, and specific binding site.

Biochemical Assays

- 1. Integrase Strand Transfer Assay: This assay measures the ability of integrase to insert a viral DNA substrate into a target DNA substrate.
- Protocol: A 96-well plate is coated with a substrate oligonucleotide representing the viral DNA. Purified HIV-1 integrase is pre-incubated with the test inhibitor at various concentrations. This mixture is then added to the wells. Following incubation, a second oligonucleotide representing the target DNA, often labeled with biotin or a fluorophore, is added. The reaction is allowed to proceed at 37°C. The amount of integrated product is then quantified, typically using an ELISA-based method or a fluorescence-based detection system like Homogeneous Time-Resolved Fluorescence (HTRF).[7][8] A decrease in the product signal indicates inhibition of the strand transfer reaction.
- 2. 3' Processing Assay: This assay assesses the first catalytic step where integrase cleaves two nucleotides from the 3' end of the viral DNA.
- Protocol: A viral LTR DNA substrate, often labeled with a radioactive isotope or a fluorescent tag, is incubated with purified HIV-1 integrase in the presence of varying concentrations of



the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis. The gel is imaged, and the amount of the cleaved (processed) product is quantified relative to the uncleaved substrate. A reduction in the processed product indicates inhibition.[1]

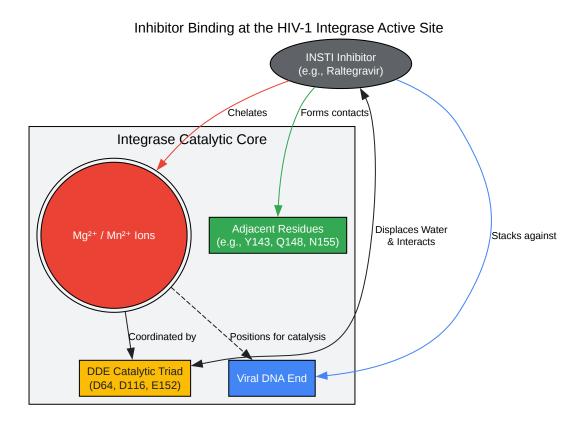
- 3. DNA Binding Assay: This assay measures the ability of an inhibitor to prevent integrase from binding to its viral DNA substrate.
- Protocol: The effect of dose-ranging concentrations of an inhibitor on the binding of integrase
 to LTR DNA is assessed.[1] Techniques like Scintillation Proximity Assay (SPA) can be used,
 where radiolabeled inhibitor binding is analyzed. High-affinity binding of an inhibitor like L731,988 requires the assembly of a specific complex on the HIV-1 long terminal repeat.[5][6]

Structural Biology Techniques

- 1. X-Ray Crystallography: This technique provides high-resolution atomic models of the integrase-inhibitor complex.
- Protocol: The HIV-1 integrase catalytic core domain is expressed and purified. The purified protein is then co-crystallized with the inhibitor. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded and used to calculate an electron density map, from which the 3D structure of the protein-inhibitor complex can be modeled.[2][9]
- 2. Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is used to determine the structure of large, flexible macromolecular complexes like the HIV-1 intasome.
- Protocol: The HIV-1 intasome (the complex of integrase and viral DNA) is assembled in the
 presence of the inhibitor. The sample is then rapidly frozen in a thin layer of vitreous ice. This
 vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
 Thousands of images of individual particles are collected and computationally processed to
 reconstruct a high-resolution 3D map of the intasome-inhibitor complex.[10][11][12]

Visualizations Inhibitor Binding and Mechanism



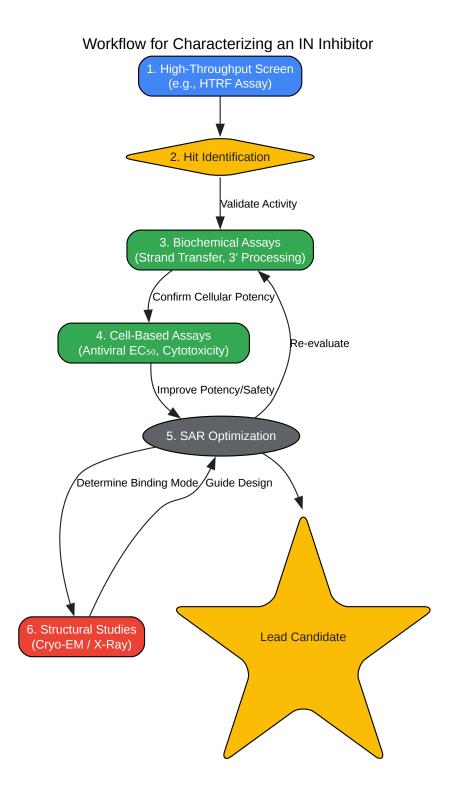


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Caption: Binding of an INSTI to the integrase catalytic core.

Experimental Workflow





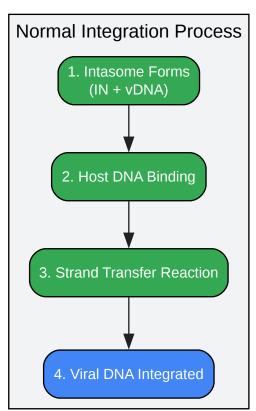
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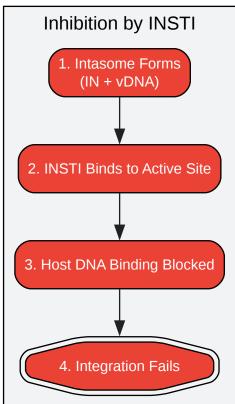
Caption: Typical workflow for HIV-1 integrase inhibitor discovery.



Mechanism of Action

Mechanism of Strand Transfer Inhibition





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Caption: INSTIs block the integration process by occupying the active site.

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Foundational & Exploratory





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